Superior Efficacy and Reduced Treatment Failure vs. Promethazine in Acute Nausea/Vomiting
In a randomized, double-blind clinical trial, intravenous prochlorperazine (10 mg) demonstrated superior efficacy compared to intravenous promethazine (25 mg) for the treatment of uncomplicated nausea and vomiting in the emergency department [1]. The difference was statistically significant at both 30 and 60 minutes post-administration [1].
| Evidence Dimension | Efficacy in relieving nausea and vomiting symptoms (as measured by Visual Analog Scale) |
|---|---|
| Target Compound Data | Prochlorperazine 10 mg IV provided significantly greater relief than promethazine at 30 min (P = .004) and 60 min (P < .001). Treatment failure rate was 9.5%. |
| Comparator Or Baseline | Promethazine 25 mg IV. Treatment failure rate was 31%. |
| Quantified Difference | A 21% absolute reduction in treatment failure (95% CI, 5% to 38%; P = .03). Time to complete relief was significantly shorter (P = .021). |
| Conditions | Randomized, double-blind trial in 84 adult ED patients with presumed uncomplicated gastritis or gastroenteritis. |
Why This Matters
For procurement in an acute care setting, prochlorperazine offers a faster, more complete resolution of symptoms and a substantially lower risk of treatment failure compared to promethazine, directly impacting patient throughput and resource utilization.
- [1] Ernst AA, Weiss SJ, Park S, Takakuwa KM, Diercks DB. Prochlorperazine versus promethazine for uncomplicated nausea and vomiting in the emergency department: a randomized, double-blind clinical trial. Ann Emerg Med. 2000;36(2):89-94. View Source
